1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of indole, imidazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Derivative: Starting with a suitable indole precursor, the indole ring is functionalized to introduce the 2,3-dihydro-1H-indol-1-yl group.
Synthesis of the Imidazole Derivative: The imidazole ring is synthesized separately, often starting from a substituted aniline and undergoing cyclization reactions.
Coupling Reaction: The indole and imidazole derivatives are then coupled through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing advanced purification techniques such as chromatography.
Scalability: Adapting the synthesis for large-scale production with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or imidazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Modified indole or imidazole derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and imidazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one: can be compared with other compounds containing indole or imidazole rings, such as:
Uniqueness:
- The combination of indole, imidazole, and sulfanyl groups in a single molecule is relatively rare, providing unique chemical and biological properties.
- The specific substitution pattern on the aromatic rings can lead to distinct reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-11-16(2)13-18(12-15)23-10-8-22-21(23)26-14-20(25)24-9-7-17-5-3-4-6-19(17)24/h3-6,8,10-13H,7,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGRXFODCUXMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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